molecular formula C10H13BrN2O B12070294 N-(3-bromo-5-methoxyphenyl)azetidin-3-amine

N-(3-bromo-5-methoxyphenyl)azetidin-3-amine

Cat. No.: B12070294
M. Wt: 257.13 g/mol
InChI Key: GHDLCURIBPFKPI-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methoxyphenyl)azetidin-3-amine is a heterocyclic compound that contains an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methoxyphenyl)azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methoxyphenyl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the substituents on the phenyl ring play a crucial role in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-5-methoxyphenyl)azetidin-3-amine is unique due to the specific positions of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N-(3-bromo-5-methoxyphenyl)azetidin-3-amine

InChI

InChI=1S/C10H13BrN2O/c1-14-10-3-7(11)2-8(4-10)13-9-5-12-6-9/h2-4,9,12-13H,5-6H2,1H3

InChI Key

GHDLCURIBPFKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CNC2)Br

Origin of Product

United States

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